molecular formula C49H84O17 B1676211 Martinomycin CAS No. 160791-16-2

Martinomycin

Cat. No. B1676211
M. Wt: 945.2 g/mol
InChI Key: VIAPPZHHJMCDEJ-JXBMCXTESA-N
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Description

Martinomycin is a polyether antibiotic originally isolated from the actinomycete S. salvialis . It is active against a variety of bacteria, including 11 strains of S. aureus, three strains of S. pneumoniae, and E. faecalis .


Molecular Structure Analysis

The molecular structure of Martinomycin is complex, with a molecular formula of C49H84O17 and a formula weight of 945.2 . The structure includes multiple functional groups and rings, contributing to its antibiotic properties .


Physical And Chemical Properties Analysis

Martinomycin is a solid under normal conditions and is soluble in DMSO, ethanol, and methanol .

Scientific Research Applications

Antibiotic Production and Biological Activity

  • Antibiotic Properties : Martinomycin, identified as a new polyether antibiotic, was discovered from the actinomycete culture LL-D37187, later classified as a novel streptomycete species named Streptomyces salvialis. It demonstrates activity against certain Gram-positive bacteria and the Southern Army Worm (Spodoptera eridania) (Bernan et al., 1994).

Applications in Ophthalmic Medicine

  • Ophthalmic Uses : Mitomycin (mitomycin C; MMC), an antibiotic from Streptomyces caespitosus, is widely used in ophthalmic surgeries to reduce scarring and inhibit wound healing response. Its applications in glaucoma filtering surgeries, dacryocystorhinostomy, and corneal refractive surgery highlight its importance in the field of ophthalmology (Abraham et al., 2006).

Mitomycin Synthesis and Medicinal Use

  • Synthesis and Cancer Treatment : Mitomycins, including martinomycin, are potent antibacterial and anticancer compounds. They have been used in clinics since the 1960s, primarily for their broad activity against various tumors (Andrez, 2009).

Chromosomal Effects of Mitomycin

  • Genetic Impact : Mitomycin C, derived from Streptomyces caespitosus, has been studied for its effects on human chromosomes, including inhibiting DNA synthesis and causing DNA degradation. These characteristics contribute to its application in cancer treatment (Cohen & Shaw, 1964).

Agricultural Applications

  • Growth-Regulating Activity : Certain non-medical application antibiotics, including some related to martinomycin, have been studied for their plant growth-promoting activities. These antibiotics could potentially serve as eco-friendly biopreparations to enhance agricultural crop yields (Boikova et al., 2019).

properties

IUPAC Name

(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAPPZHHJMCDEJ-JXBMCXTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H84O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Martinomycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
GT Carter, G Schlingmann, GB Kenion… - The Journal of …, 1994 - jstage.jst.go.jp
… and insecticidal activities exhibited by fermentation broths of Streptomyces salvialis (culture LL-D371 87), have been attributed to the newpolyether antibiotic martinomycin (1)1}. This …
Number of citations: 8 www.jstage.jst.go.jp
VS Bernan, DA MONTEREGRO, JJ Goodman… - The Journal of …, 1994 - jstage.jst.go.jp
… and fermentation of the producing organism and the biological activities of martinomycin. … the production of martinomycin. Biological Activity The antimicrobial activity of martinomycin as …
Number of citations: 9 www.jstage.jst.go.jp
VS Bernan, DA Montenegro, JJ Goodman… - THE JOURNAL OF …, 1994 - academia.edu
… organism and the biological activities of martinomycin. … martinomycin eluted with a retention time of 4.4minute. Antibacterial Activity The in vitro antibacterial activity of martinomycin was …
Number of citations: 0 www.academia.edu
N Khan, S Yılmaz, S Aksoy, A Uzel, Ç Tosun… - Chemico-biological …, 2019 - Elsevier
Polyether compounds, a large group of biologically active metabolites produced by Streptomyces species have been reported to show a variety of bioactivity such as antibacterial, …
Number of citations: 29 www.sciencedirect.com
VS BERNAN, DA Montenegro, JD Korshalla… - The Journal of …, 1994 - jstage.jst.go.jp
One gram of an intertidal sediment sample from KeyWest, Florida, was placed in a sterile 25 x 150 mm glass tube and mixed with 5 ml of a solution containing yeast extract 6%, sodium …
Number of citations: 104 www.jstage.jst.go.jp
DAM Foping - 2011 - egrove.olemiss.edu
As part of our ongoing efforts to find new drug leads against infectious diseases, several terrestrial and marine macro-and microorganisms were investigated. Several bioactive …
Number of citations: 2 egrove.olemiss.edu
FV Ritacco - 2007 - rucore.libraries.rutgers.edu
This thesis describes the result of a unique and fortuitous collaboration between my employer, Wyeth Research, and Rutgers University, the institution where I received both my Bachelor…
Number of citations: 2 rucore.libraries.rutgers.edu
DA Kevin Ii, DAF Meujo, MT Hamann - Expert opinion on drug …, 2009 - Taylor & Francis
Background: As multidrug-resistant (MDR) pathogens continue to emerge, there is a substantial amount of pressure to identify new drug candidates. Carboxyl polyethers, also referred …
Number of citations: 202 www.tandfonline.com
GT Carter, G Schlingmann, GB Kenion, L Milne… - J. Antibiotics, 1994
Number of citations: 2
G SCHLINGMANN, L MILNE… - The Journal of …, 1994 - 公益財団法人日本感染症医薬品協会
Number of citations: 0

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